molecular formula C30H24ClN3O4S3 B11988283 (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11988283
M. Wt: 622.2 g/mol
InChI Key: YRSPOGJCNFDKPO-YUMHPJSZSA-N
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Description

The compound (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a chlorobenzyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorobenzyl group and the thiazolidinone ring. Common reagents used in these reactions include hydrazines, aldehydes, and thioureas. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-{4-[(4-methylbenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C30H24ClN3O4S3

Molecular Weight

622.2 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H24ClN3O4S3/c31-23-10-6-20(7-11-23)18-38-26-12-8-21(9-13-26)28-22(17-33(32-28)24-4-2-1-3-5-24)16-27-29(35)34(30(39)40-27)25-14-15-41(36,37)19-25/h1-13,16-17,25H,14-15,18-19H2/b27-16-

InChI Key

YRSPOGJCNFDKPO-YUMHPJSZSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C6=CC=CC=C6)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C6=CC=CC=C6)SC2=S

Origin of Product

United States

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